

# Technical Whitepaper: 4-(4-Bromophenethyl)morpholine (CAS 736991-39-2)

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## Compound of Interest

Compound Name: 4-(4-Bromophenethyl)morpholine

Cat. No.: B1280873

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## Abstract

This document provides a detailed technical overview of **4-(4-Bromophenethyl)morpholine**, a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This whitepaper covers its physicochemical properties, a representative synthetic protocol, and its application in the rapidly evolving field of targeted protein degradation. The information presented is intended to support researchers and scientists in leveraging this versatile molecule for the development of novel therapeutics.

## Introduction

**4-(4-Bromophenethyl)morpholine** is a synthetic organic compound featuring a morpholine ring connected to a bromophenethyl group. The presence of the reactive bromophenyl moiety and the morpholine scaffold makes it a valuable intermediate in medicinal chemistry. The morpholine ring is a privileged structure in drug design, often incorporated to improve the pharmacokinetic properties of a molecule. The bromophenyl group serves as a versatile handle for a variety of cross-coupling reactions, enabling its conjugation to other molecular entities.

While specific biological activity for **4-(4-Bromophenethyl)morpholine** itself is not extensively documented in public literature, its primary utility lies in its role as a linker or building block for more complex molecules, most notably PROTACs.

## Physicochemical Properties

Quantitative data for **4-(4-Bromophenethyl)morpholine** is summarized in the table below. For comparative purposes, data for the related compound 4-(4-Bromophenyl)morpholine is also included.

Property	4-(4-Bromophenethyl)morpholine	4-(4-Bromophenyl)morpholine
CAS Number	736991-39-2	30483-75-1[1][2]
Molecular Formula	C12H16BrNO	C10H12BrNO[1][2]
Molecular Weight	270.17 g/mol	242.11 g/mol [1][2]
Appearance	Not specified	White to off-white crystalline powder[3]
Melting Point	Not specified	114-118 °C[2][3]
Purity	≥98% (commercially available)	≥97% (commercially available) [2]
Predicted XlogP	2.5	2.1[1]

## Synthesis

A specific, detailed experimental protocol for the synthesis of **4-(4-Bromophenethyl)morpholine** is not readily available in peer-reviewed literature. However, a general and plausible synthetic route can be proposed based on standard organic chemistry reactions. One common method would be the N-alkylation of morpholine with a suitable 4-bromophenethyl halide.

## Representative Experimental Protocol: N-alkylation of Morpholine

Materials:

- Morpholine

- 1-(2-Bromoethyl)-4-bromobenzene
- Potassium carbonate ( $K_2CO_3$ ) or other suitable base
- Acetonitrile ( $CH_3CN$ ) or other suitable solvent
- Dichloromethane ( $CH_2Cl_2$ )
- Saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- To a solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
- Add a solution of 1-(2-bromoethyl)-4-bromobenzene (1.0 equivalent) in acetonitrile dropwise to the stirring mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure **4-(4-Bromophenethyl)morpholine**.

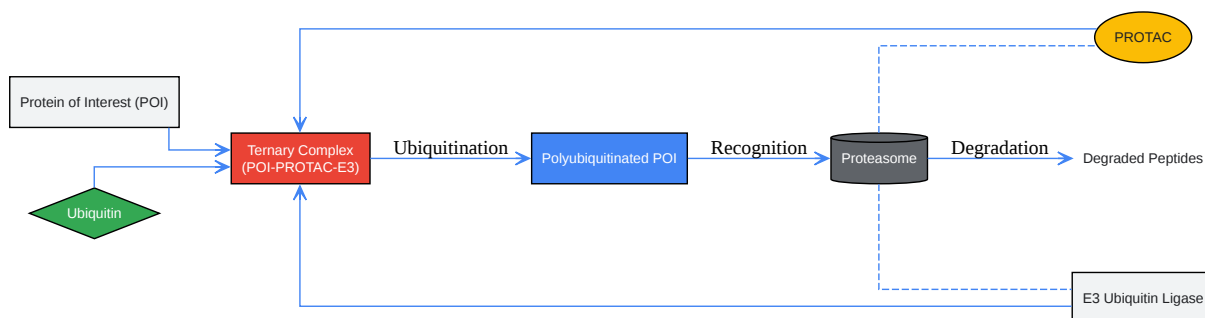
## Application in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

**4-(4-Bromophenethyl)morpholine** is an ideal building block for the linker component of a PROTAC. The morpholine end can be incorporated into the linker chain to modulate solubility and cell permeability, while the bromophenyl group provides a reactive site for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through a Suzuki or Buchwald-Hartwig cross-coupling reaction.

## PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

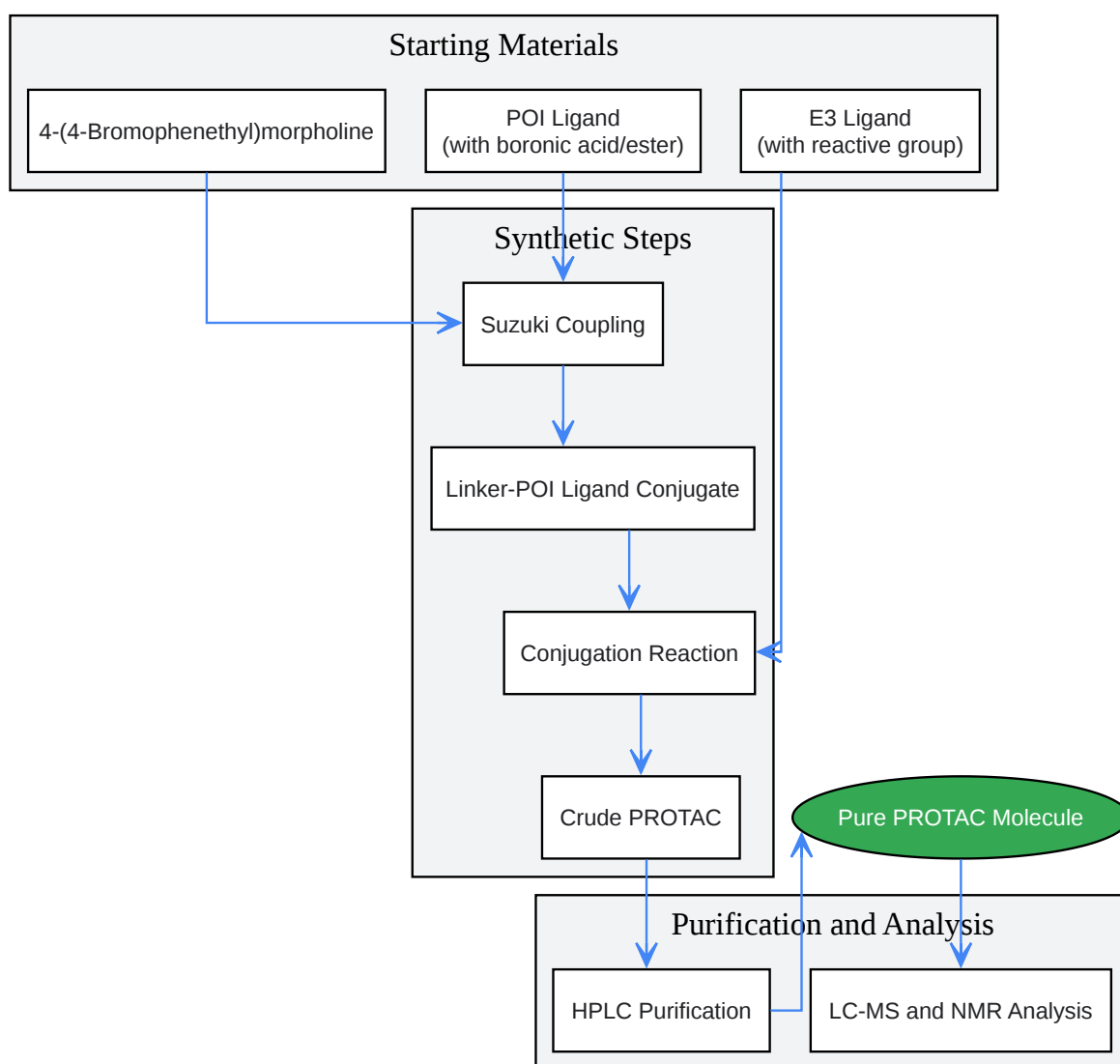


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Caption: General mechanism of action for a PROTAC molecule.

## Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a building block such as **4-(4-Bromophenethyl)morpholine**.

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Caption: Generalized workflow for the synthesis of a PROTAC.

## Conclusion

**4-(4-Bromophenethyl)morpholine** is a valuable and versatile building block for the synthesis of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation with PROTACs. Its chemical features allow for straightforward incorporation into linker structures, providing a means to modulate the physicochemical properties of the final PROTAC molecule and enabling efficient conjugation to protein-targeting ligands. This technical guide provides a foundational understanding of its properties and applications to aid researchers in the design and synthesis of next-generation therapeutics.

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## References

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